MK-1496 -

MK-1496

Catalog Number: EVT-1533854
CAS Number:
Molecular Formula: Unknown
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK1496 is a n orally bioavailable Polo-like kinase 1 (Plk1) inhibitor with potential antineoplastic activity. Polo-like kinase 1 inhibitor MK1496 selectively inhibits Plk1, inducing selective G2/M arrest followed by apoptosis in a variety of tumor cells while causing reversible cell arrest at the G1 and G2 stage without apoptosis in normal cells. Plk1, named after the polo gene of Drosophila melanogaster, is a serine/threonine protein kinase involved in regulating mitotic spindle function in a non-ATP competitive manner. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Source and Classification

MK-1496 is classified as an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate for binding to the active site of PLK1. This classification places it within the broader category of kinase inhibitors, which are designed to interfere with the function of specific enzymes involved in cancer cell signaling pathways . The specific target of MK-1496, PLK1, is vital for proper chromosome segregation during cell division, making it a significant focus in cancer research.

Synthesis Analysis

Methods and Technical Details

The synthesis of MK-1496 involves several steps typical of small molecule drug development. Although specific synthesis details for MK-1496 are not extensively documented in public literature, the general approach for synthesizing such inhibitors typically includes:

  1. Starting Materials: Selection of appropriate precursors that can be chemically modified to form the desired structure.
  2. Reactions: Common reactions may include condensation, cyclization, and functional group modifications to build the complex structure characteristic of PLK1 inhibitors.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final compound from by-products and unreacted starting materials.

The precise reaction conditions (temperature, solvents, catalysts) would be optimized based on the reactivity of the chosen starting materials.

Molecular Structure Analysis

Structure and Data

MK-1496's molecular structure is characterized by its ability to mimic ATP, allowing it to bind effectively to the active site of PLK1. While detailed structural data such as crystallographic coordinates are not publicly available, typical PLK1 inhibitors share common features such as:

The molecular formula and weight are essential for understanding its pharmacokinetic properties but are not explicitly detailed in available sources.

Chemical Reactions Analysis

Reactions and Technical Details

MK-1496 acts primarily through competitive inhibition of PLK1, leading to disruption in mitotic progression. The critical reactions involved include:

  1. Binding Reaction: MK-1496 binds to the ATP-binding pocket of PLK1, preventing ATP from binding.
  2. Inhibition Reaction: This inhibition leads to failure in proper chromosome segregation during mitosis, resulting in cell cycle arrest and apoptosis in cancer cells.

These reactions underscore its potential therapeutic effects against rapidly dividing tumor cells.

Mechanism of Action

Process and Data

The mechanism by which MK-1496 exerts its effects involves several key processes:

  1. Inhibition of Polo-like Kinase 1: By blocking PLK1 activity, MK-1496 disrupts the spindle assembly checkpoint (SAC), leading to erroneous chromosome segregation.
  2. Induction of Apoptosis: The failure in proper mitosis triggers apoptotic pathways due to accumulated cellular stress and genomic instability.
  3. Sensitization to Other Therapies: Inhibition of PLK1 has been shown to enhance the efficacy of other chemotherapeutic agents like Paclitaxel, suggesting a synergistic effect that could be exploited in combination therapies .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not detailed in available literature, general properties expected from compounds like MK-1496 include:

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry would typically be employed to characterize these properties during development.

Applications

Scientific Uses

MK-1496 has been primarily explored for its applications in oncology as a potential treatment for various solid tumors. Its role as a PLK1 inhibitor positions it within several research contexts:

  • Cancer Therapeutics: Investigated as a monotherapy or in combination with other agents like Paclitaxel.
  • Preclinical Studies: Used in laboratory settings to understand PLK1's role in tumor biology and resistance mechanisms.

The ongoing research into MK-1496 highlights its potential utility not only as a standalone treatment but also as part of combination regimens aimed at improving patient outcomes in cancer therapy .

Introduction to MK-1496

Chemical and Pharmacological Classification of MK-1496

MK-1496 is classified as a small molecule therapeutic agent with investigational status in oncology. Pharmacologically, it functions as a selective serine/threonine-protein kinase PLK1 (Polo-like kinase 1) inhibitor. This classification places MK-1496 within the broader category of targeted cancer therapies that specifically interfere with molecular pathways essential for tumor cell proliferation and survival. The compound's mechanism centers on disrupting cell cycle progression in malignant cells by targeting PLK1, a kinase overexpressed in numerous cancer types and critically involved in mitotic regulation [1] [3]. Unlike conventional chemotherapy agents that non-specifically target rapidly dividing cells, MK-1496 exemplifies the modern approach of molecularly targeted therapy designed to selectively impair cancer cell division while minimizing damage to healthy tissues [5].

Historical Development and Investigational Status

MK-1496 emerged from the research pipeline of Merck & Co. (developmental code: MK-1496) as a potential oncology therapeutic. Current clinical development status is Phase 1, with completed trials evaluating its safety and preliminary efficacy in patients with advanced solid tumors and neoplasms. ClinicalTrials.gov records indicate investigation for locally advanced malignant solid neoplasms and other tumor types, with the most recent updates in 2012 [1] [4]. The compound's development reflects the broader trend in oncology drug discovery focusing on kinase inhibition as a therapeutic strategy, particularly against targets regulating cell cycle progression. While development appears to have progressed to Phase 1 completion (as evidenced by a status of "Completed" for one trial listed in DrugBank), no further developmental phases have been reported in the available literature as of June 2025 [1] [3].

Structural Characteristics and Molecular Formula (C₁₄H₂₄N₂O)

MK-1496 possesses the molecular formula C₁₄H₂₄N₂O and a molecular weight of 236.36 g/mol. Its chemical structure features two chiral centers, resulting in a specific stereochemical configuration designated as (1S)-1-{4-[(1S)-1-aminoethyl]phenyl}-2-(tert-butylamino)ethan-1-ol in IUPAC nomenclature. The compound's absolute stereochemistry is crucial for its biological activity, as evidenced by research showing that kinase inhibitors typically demonstrate stereospecific target interactions [1] [2] [8].

Table 1: Molecular Properties of MK-1496

PropertyValueDescription
Molecular FormulaC₁₄H₂₄N₂OCarbon (14), Hydrogen (24), Nitrogen (2), Oxygen (1)
Molecular Weight236.36 g/molMonoistopic mass: 236.1889 g/mol
SMILES NotationOC@@HCNC(C)(C)CAbsolute stereochemistry specified
InChI KeyKUHBBYPXWKYKKR-GXFFZTMASA-NUnique chemical identifier
CAS Registry1037254-47-9Chemical Abstracts Service identifier
Chemical ClassAralkylaminesOrganic compounds with aromatic-aliphatic amine structure

The molecular structure contains several pharmacologically significant features:

  • A chiral benzhydrol moiety that likely facilitates binding interactions with the PLK1 kinase domain
  • A tert-butylamino group contributing to lipophilicity and membrane permeability
  • A primary amine functionality potentially enabling salt formation for pharmaceutical formulation
  • An aromatic ring system supporting planar interactions within the kinase binding pocket [1] [6] [8]

Stability and storage requirements for MK-1496 specify cold-chain transportation and handling, suggesting potential sensitivity to environmental conditions such as temperature fluctuations or oxidative degradation [6].

Properties

Product Name

MK-1496

Molecular Formula

Unknown

Synonyms

MK-1496; MK1496; MK 1496.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.